molecular formula C27H26N4O3 B2835415 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251667-76-1

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2835415
CAS No.: 1251667-76-1
M. Wt: 454.53
InChI Key: NKWPRMNQWRGFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[3-(4-Methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide (referred to as the target compound) is a synthetic small molecule characterized by a central imidazole ring substituted with a carboxamide group, a phenyl group, and a propanamido-linked 4-methoxyphenyl moiety. Its molecular formula is C28H27ClN4O4 (molar mass: 518.99 g/mol), as confirmed by its entry in chemical databases .

Properties

IUPAC Name

1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-34-24-14-9-20(10-15-24)11-16-26(32)29-23-12-7-21(8-13-23)17-31-18-25(28-19-31)27(33)30-22-5-3-2-4-6-22/h2-10,12-15,18-19H,11,16-17H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWPRMNQWRGFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of imidazole- and benzimidazole-based carboxamides. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic routes, and pharmacological implications.

Structural Analogues

Compound Name Key Structural Features Biological Relevance/Activity Reference
1-{β-[3-(4-Methoxy-Phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride Propoxy linker instead of propanamido; dual methoxy substituents Antifungal and antimicrobial activity (synthesis-focused study)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole core fused with benzene; tri-methoxy substituents Anti-cancer potential (carboxamide as H-bond donor/acceptor in protein binding)
2-(1-(3-Oxo-3-(Phenylamino)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide Pyrrolidine substituent; keto-amide linker Reported anti-inflammatory and kinase inhibition activity
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide Dimethylamino group instead of methoxy; simpler carboxamide substitution No explicit bioactivity reported; used in materials science
Target Compound Propanamido linker; 4-methoxyphenyl and chloro substituents; N-phenyl carboxamide Hypothesized kinase or protease inhibition (based on structural analogy to known pharmacophores)

Pharmacological Implications

  • Carboxamide as a Pharmacophore: The carboxamide group in the target compound and analogs like and acts as a hydrogen-bond donor/acceptor, critical for interactions with biological targets such as kinases or G-protein-coupled receptors .
  • Anti-Cancer Potential: While the benzimidazole analog in demonstrated anti-cancer activity in preliminary studies, the target compound’s chloro and methoxy substituents may enhance cytotoxicity or specificity.
  • Metabolic Stability : The methoxy groups in the target compound and may reduce oxidative metabolism compared to unsubstituted phenyl rings, extending half-life .

Biological Activity

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its unique molecular structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole core, which is crucial for its biological activity. The presence of various functional groups, including a methoxy group and a carboxamide moiety, contributes to its reactivity and interaction with biological targets.

Chemical Formula: C₁₉H₁₈FN₃O₂
Molecular Weight: 325.36 g/mol

Research indicates that this compound exhibits significant biological activity through the inhibition of specific enzymes involved in inflammatory pathways, particularly lipoxygenase activity. Such inhibition is vital for developing treatments for inflammatory diseases such as asthma and rheumatoid arthritis.

Inhibition Studies

In vitro studies have shown that the compound effectively inhibits lipoxygenase enzymes, leading to reduced production of leukotrienes, which are mediators of inflammation. This action suggests potential use in managing inflammatory responses in various clinical settings.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 Value (µM) Target Study Reference
Lipoxygenase Inhibition26Enzyme involved in inflammation
Antitumor Activity49.85A549 Cell Line
CDK2 Inhibition0.95Cyclin-dependent kinase

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Anti-inflammatory Effects:
    • A study demonstrated that the compound significantly reduced inflammation markers in animal models of asthma, suggesting its efficacy as an anti-inflammatory agent.
  • Antitumor Activity:
    • In vitro tests on A549 lung cancer cells revealed that the compound induced apoptosis with an IC50 value of 49.85 µM, indicating promising antitumor properties.
  • Cyclin-dependent Kinase Inhibition:
    • The compound was identified as a potent inhibitor of CDK2 with an IC50 value of 0.95 nM, showcasing its potential in cancer therapy by disrupting cell cycle progression.

Structural Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring and substitutions on the phenyl groups can enhance potency and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. How can the synthetic yield and purity of 1-({4-[3-(4-Methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide be optimized?

  • Methodology :

  • Use stepwise optimization: Adjust reaction temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF for solubility), and stoichiometry (1.2:1 molar ratio of nucleophile to electrophile) .
  • Monitor intermediates via TLC (silica gel GF254, ethyl acetate/hexane 3:1) and confirm final product purity using HPLC (C18 column, acetonitrile/water gradient) .
  • Employ column chromatography (silica gel, 200–300 mesh) to isolate impurities, ensuring >95% purity by NMR .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the imidazole ring (δ 7.2–8.1 ppm), methoxyphenyl group (δ 3.8 ppm for -OCH3), and amide protons (δ 8.3–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 463.1932 (theoretical 463.1935) to validate the molecular formula (C27H26N4O3) .
  • FT-IR : Identify carbonyl stretches (1660–1680 cm⁻¹ for amide C=O) and aromatic C-H bending (690–750 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, IC50 determination via MTT assay) .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) to identify potential targets .
  • Dose-response curves : Generate EC50 values using GraphPad Prism for dose-dependent activity analysis .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in the compound’s mechanism of action?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR, PDB ID: 1M17) to predict binding affinity (ΔG < -8 kcal/mol) and key interactions (e.g., H-bond with Thr766) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns; calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

Q. What strategies address contradictions in bioactivity data across different studies?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50 variability in kinase assays) using RevMan software; assess heterogeneity (I² > 50%) .
  • Experimental replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics (KD < 1 µM) .

Q. How can X-ray crystallography resolve the compound’s 3D conformation and polymorphism?

  • Methodology :

  • Crystal growth : Use vapor diffusion (hanging drop method) with PEG 4000 as precipitant .
  • Data collection : Collect high-resolution (<1.5 Å) data using synchrotron radiation (λ = 0.98 Å); solve structure via SHELXT .
  • Polymorph analysis : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (Mercury 4.0) .

Q. What advanced synthetic routes enable derivatization for structure-activity relationship (SAR) studies?

  • Methodology :

  • Parallel synthesis : Use a 96-well plate format to generate analogs (e.g., substituent variations on the phenyl ring) .
  • Click chemistry : Introduce triazole moieties via CuAAC (CuI catalyst, DMF, 60°C) to enhance solubility .
  • Protecting groups : Employ Fmoc for amide protection during selective functionalization .

Q. How can stability studies under physiological conditions guide formulation development?

  • Methodology :

  • Forced degradation : Expose the compound to pH 1–13 (37°C, 24 hr); analyze degradation products via LC-MS .
  • Lyophilization : Optimize cryoprotectants (e.g., trehalose 5% w/v) for long-term storage at -80°C .
  • Plasma stability : Incubate with human plasma (37°C, 1 hr); quantify parent compound via UPLC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.